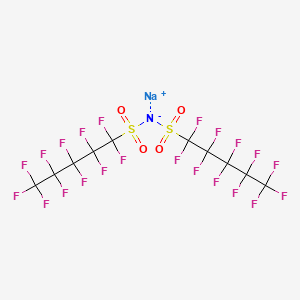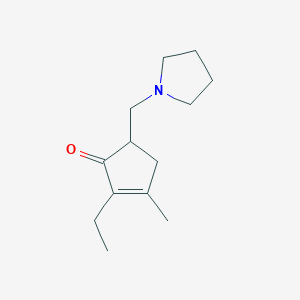
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is a complex organic compound featuring a cyclopentene ring substituted with ethyl, methyl, and pyrrolidinylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can be achieved through a multi-step process involving the formation of the cyclopentene ring followed by the introduction of the substituents. One common method involves the use of cyclopentadiene as a starting material, which undergoes a Diels-Alder reaction with an appropriate dienophile to form the cyclopentene ring. Subsequent functionalization steps introduce the ethyl, methyl, and pyrrolidinylmethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols, alkanes
Substitution: Formation of various substituted cyclopentene derivatives
科学研究应用
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Cyclopentene derivatives: Compounds with similar cyclopentene structures, such as cyclopent-2-enone and its substituted analogs.
Uniqueness
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is unique due to the combination of its substituents and the specific arrangement of functional groups
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
2-ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H21NO/c1-3-12-10(2)8-11(13(12)15)9-14-6-4-5-7-14/h11H,3-9H2,1-2H3 |
InChI 键 |
BVHIEPPUQBEHDR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(CC(C1=O)CN2CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


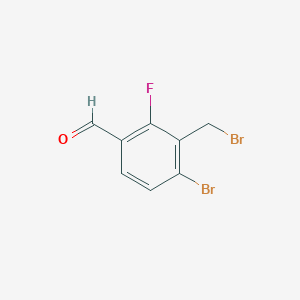
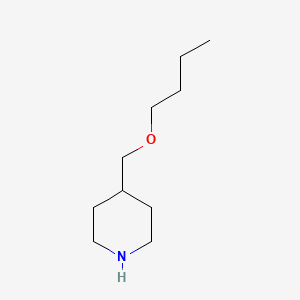
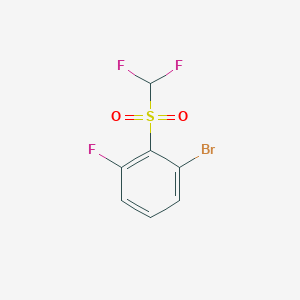
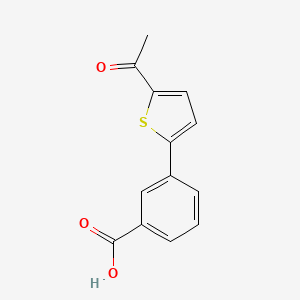
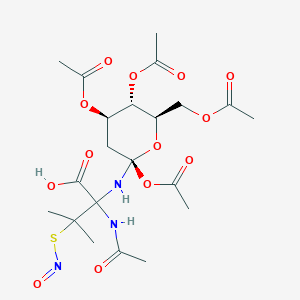
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
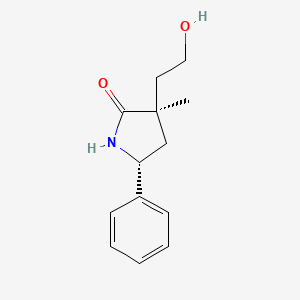


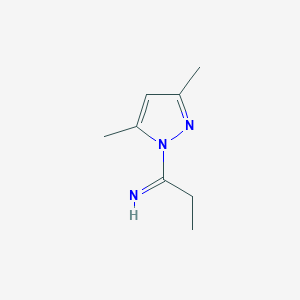
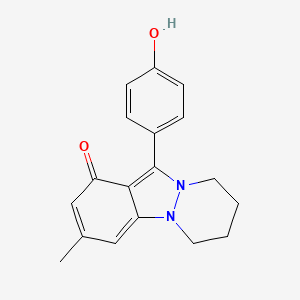
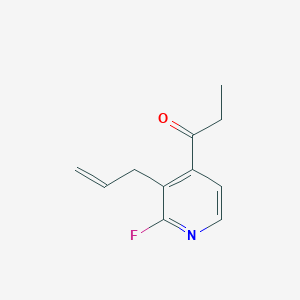
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
